molecular formula C11H21ClN2O2 B2981837 Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride CAS No. 2007910-70-3

Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride

Cat. No.: B2981837
CAS No.: 2007910-70-3
M. Wt: 248.75
InChI Key: HODOSLOMSNCLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group and a biazetidine ring

Scientific Research Applications

Tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl compounds can vary depending on the specific compound and its application. For example, in the Halcon process, tert-butyl hydroperoxide is used to prepare propylene oxide .

Safety and Hazards

Tert-butyl compounds can pose various safety hazards. For example, tert-butyl hydroperoxide is potentially dangerous and can cause skin burns, eye damage, and respiratory irritation . Tert-butyl alcohol, on the other hand, is considered hazardous due to its flammability and potential to cause serious eye irritation .

Future Directions

The future directions of research on tert-butyl compounds could involve exploring their potential applications in various fields, such as medicine and industry. For instance, the telomerase reverse transcriptase (TERT/hTERT), which plays a significant role in tumor initiation and progression, could be a potential target for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride typically involves the reaction of tert-butyl [3,3’-biazetidine]-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride include oxidizing agents like tert-butyl hypochlorite and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    Tert-butylhydrazine hydrochloride: Shares the tert-butyl group and hydrochloride salt but differs in its hydrazine structure.

    Tert-butyl chloride: Contains the tert-butyl group and chloride ion but lacks the biazetidine ring.

Uniqueness

Tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride is unique due to its biazetidine ring structure, which imparts distinct chemical properties and reactivity compared to other tert-butyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODOSLOMSNCLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007910-70-3
Record name tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.